molecular formula C8H11NO2 B2420891 N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine CAS No. 2248352-95-4

N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine

Cat. No.: B2420891
CAS No.: 2248352-95-4
M. Wt: 153.181
InChI Key: NVVPAOHFFIVRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine is an organic compound that features a furan ring substituted with an oxirane (epoxide) group and a dimethylamine group This compound is of interest due to its unique structural features, which combine the reactivity of the epoxide group with the aromatic stability of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine typically involves the formation of the furan ring followed by the introduction of the oxirane and dimethylamine groups. One common method involves the reaction of a furan derivative with an epoxidizing agent, such as m-chloroperbenzoic acid, to introduce the oxirane group. The dimethylamine group can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The epoxide group can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide group.

    Tetrahydrofuran derivatives: Formed from the reduction of the furan ring.

    Substituted furans: Formed from nucleophilic substitution reactions at the epoxide group.

Scientific Research Applications

N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine involves its interaction with various molecular targets. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The furan ring can also interact with aromatic residues in proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-(oxiran-2-yl)methanamine: Similar structure but lacks the furan ring.

    5-(Oxiran-2-yl)furan-2-carbaldehyde: Similar structure but contains an aldehyde group instead of the dimethylamine group.

Uniqueness

N,N-Dimethyl-5-(oxiran-2-yl)furan-2-amine is unique due to the combination of the reactive epoxide group and the aromatic furan ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The presence of the dimethylamine group also enhances its solubility and potential interactions with biological targets .

Properties

IUPAC Name

N,N-dimethyl-5-(oxiran-2-yl)furan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9(2)8-4-3-6(11-8)7-5-10-7/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVPAOHFFIVRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(O1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.